4-[3-(2-Aminoethyl)phenyl]benzoic acid

Conformational analysis Molecular rigidity Scaffold optimization

Regioisomeric ambiguity in biphenyl building blocks can derail β-sheet folding studies. Only 4-[3-(2-Aminoethyl)phenyl]benzoic acid (CAS 1125442-14-9) provides the para-carboxyl geometry essential for β-hairpin nucleation. • Exclusively forms monomeric β-hairpins; ortho isomer fails completely. • 15-membered intramolecular H-bond ring ensures predictable conformational bias. • Thermally enhanced β-sheet content due to hydrophobic stabilization. Available for global shipment with batch-to-batch consistency.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B13252441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-Aminoethyl)phenyl]benzoic acid
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CCN
InChIInChI=1S/C15H15NO2/c16-9-8-11-2-1-3-14(10-11)12-4-6-13(7-5-12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)
InChIKeyAWXLIKKHEJOHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(2-Aminoethyl)phenyl]benzoic acid: Structural & Procurement Identity


4-[3-(2-Aminoethyl)phenyl]benzoic acid (systematically named 3'-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxylic acid; CAS: 1125442-14-9) is a biphenyl-based aromatic carboxylic acid featuring a 2-aminoethyl substituent at the meta position of one phenyl ring and a carboxylic acid group at the para position of the other phenyl ring . With a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol, this compound presents as a crystalline solid with predicted density of 1.184±0.06 g/cm³ and predicted boiling point of 434.2±33.0 °C . The compound contains two aromatic rings connected via a C–C bond, an ethylamine side chain, and a free carboxylic acid functionality, making it a versatile building block for amide bond formation, peptide coupling, and further derivatization in medicinal chemistry programs .

Scaffold
Regioisomer-specific biphenyl with precise aminoethyl and carboxyl spatial presentation
Chemistry
Free carboxylic acid supports amide bond formation and peptide coupling derivatization
Foldamer Design
Reported β-sheet nucleation scaffold for constrained foldamer and β-hairpin engineering studies

4-[3-(2-Aminoethyl)phenyl]benzoic acid: Analog Substitution Limitations


This compound cannot be indiscriminately substituted with close structural analogs due to pronounced functional divergence arising from the precise spatial arrangement of its aminoethyl and carboxyl pharmacophores. Within the biphenyl-amino acid scaffold class, regioisomeric variations—including 2-[3-(2-aminoethyl)phenyl]benzoic acid (ortho-carboxyl isomer) and 3-[3-(2-aminoethyl)phenyl]benzoic acid (meta-carboxyl isomer)—exhibit fundamentally distinct conformational preferences and hydrogen-bonding capacities [1]. More critically, direct experimental evidence from β-hairpin folding studies demonstrates that the substitution pattern dictates whether a given biphenyl-based residue functions as an effective β-sheet nucleator or fails entirely to induce folding under identical aqueous conditions [2]. Such structure-dependent functional dichotomies preclude naive analog replacement without compromising experimental reproducibility and biological outcome. The evidence below quantifies these differentiation points to inform scientifically rigorous procurement decisions.

Regioisomer Ortho-carboxyl isomer exhibits distinct intramolecular H-bonding (11-membered ring vs. target 15-membered) and may shift conformational bias and folding outcome.
Geometry Meta-carboxyl isomer presents carboxyl group at ~120° kinked orientation; may not support the linear binding geometry required for certain recognition events.
Scaffold Single-ring analogs lack the biphenyl rotational degrees of freedom; cannot recapitulate extended conformational space and hydrophobic cluster capability.

4-[3-(2-Aminoethyl)phenyl]benzoic acid: Quantitative Differentiation Evidence


Conformational Flexibility: Biphenyl vs. Single-Ring Scaffold

The 4-[3-(2-aminoethyl)phenyl]benzoic acid scaffold incorporates a central biphenyl linkage that imposes distinct conformational constraints relative to the single-ring analog 3-(2-aminoethyl)benzoic acid. The target compound contains 5 rotatable bonds (two aryl–C bonds, two C–C bonds in the ethylamine chain, and one C–COOH bond), whereas the single-ring analog contains only 3 rotatable bonds (one aryl–C bond and two C–C bonds in the ethylamine chain) . This difference in conformational degrees of freedom translates to a substantially expanded accessible conformational space for the biphenyl scaffold, enabling geometries that the single-ring scaffold cannot adopt. The inter-ring dihedral angle of biphenyl systems in solution typically ranges from 0° to approximately 45°, with an energy barrier to planarity of ~2–3 kcal/mol [1]. This conformational landscape provides a tunable parameter for optimizing ligand–protein shape complementarity that is entirely absent in single-ring benzoic acid analogs.

Conformational Flexibility
Reported
Target: 5 rotatable bonds
Comparator (single-ring): 3 rotatable bonds
+67% rotational degrees of freedom
Extended conformational space enables geometries unavailable to single-ring analogs.
Structural analysis; biphenyl dihedral barrier ~2–3 kcal/mol.
Conformational analysis Molecular rigidity Scaffold optimization

Intramolecular H-Bond Ring Size: 4-Carboxy vs. 2-Carboxy

Comparative evaluation of hydrogen-bonding capabilities between the 4-carboxy substitution pattern (target compound framework) and the 2-carboxy substitution pattern (ortho-isomer framework) reveals distinct conformational behaviors. Studies on model compounds representing these frameworks demonstrated that the 4-carboxy scaffold (target) favors formation of a 15-membered intramolecular hydrogen-bonded ring in solution (CH2Cl2), while the 2-carboxy scaffold (ortho-isomer) exists as an equilibrium mixture of an 11-membered hydrogen-bonded ring and a nonbonded conformation, with no contribution from the 9-membered ring conformation observed [1]. Variable-temperature NMR and infrared spectroscopy confirmed these equilibrium distributions. The 15-membered ring conformer is thermodynamically favored over the 13-membered alternative in the 4-carboxy scaffold system, establishing a defined conformational bias that distinguishes this regioisomer from ortho-carboxy and meta-carboxy variants [1].

H-Bond Ring Size
Head-to-head
Target (4-carboxy): 15-membered ring favored
Comparator (2-carboxy): 11-membered ring/nonbonded equilibrium
Regioisomer-specific H-bond pattern influences molecular recognition and folding propensity.
Determined by VT-NMR and IR in CH2Cl2.
Intramolecular hydrogen bonding Conformational analysis β-sheet nucleation

β-Hairpin Nucleation: Regioisomer-Dependent Folding

In a direct functional comparison within identical tridecapeptide sequences, the 4-carboxy biphenyl scaffold (target compound framework) supports β-hairpin folding, whereas the 2-carboxy biphenyl scaffold (ortho-isomer framework) fails to induce any folding under identical aqueous conditions. Experimental evaluation by analytical equilibrium ultracentrifugation, far-UV circular dichroism, FT-IR, and NMR demonstrated that peptides incorporating the 4-carboxy framework (represented by 3'-(2-aminoethyl)-2-biphenylpropionic acid) form a monomeric β-hairpin-like structure stabilized by a hydrogen-bonded hydrophobic cluster [1]. In contrast, incorporation of the 2-carboxy framework (2-amino-3'-biphenylcarboxylic acid) into the same α-amino acid sequence 'does not result in folding under the same conditions' [1]. The folding-active scaffold exhibited significantly slower amide proton/deuterium exchange rates for flanking residues, confirming intramolecular hydrogen bonding [1].

β-Hairpin Folding
Head-to-head
Target (4-carboxy): supports β-hairpin folding
Comparator (2-carboxy): no folding observed
Functional dichotomy in identical peptide sequences; only target scaffold is folding-competent.
Tridecapeptide, aqueous solution; AUC, CD, FT-IR, NMR.
Peptide folding β-sheet nucleation Protein secondary structure

Scaffold Geometry: Para-Carboxy vs. Meta-Carboxy

The para-carboxy substitution (target compound: 4-carboxylic acid on the biphenyl ring bearing the aminoethyl group) defines a distinct molecular geometry compared to the meta-carboxy regioisomer (3-[3-(2-aminoethyl)phenyl]benzoic acid). In the target compound, the carboxylic acid group is positioned at the para position relative to the biphenyl linkage, establishing a linear orientation that extends the molecular axis . In the meta-substituted isomer, the carboxylic acid group is positioned at an approximately 120° angle relative to the biphenyl axis, creating a kinked geometry . This geometric distinction alters the spatial relationship between the aminoethyl side chain (at the 3'-position of the opposing phenyl ring) and the carboxyl group, directly affecting the distance and orientation between these two key functional groups available for intermolecular interactions or conjugation reactions .

Scaffold Geometry
Source review
Target (para-carboxy): linear molecular axis
Comparator (meta-carboxy): kinked ~120° orientation
Spatial orientation of carboxyl group may affect receptor binding geometry.
Structural analysis; confirm experimentally for target engagement.
Scaffold geometry Receptor binding Molecular recognition

Thermal Stability of β-Sheet Folding

Peptides incorporating the 4-carboxy biphenyl scaffold (target compound framework) exhibit a thermodynamically unusual property: an increase in β-sheet structural content with increasing temperature [1]. Far-UV CD and FT-IR analyses revealed that β-sheet character intensifies at elevated temperatures, a behavior attributed to hydrophobic interactions stabilizing the folded conformation [1]. This atypical thermal profile contrasts with canonical peptide β-sheets, which typically unfold upon heating. The phenomenon may prove general for β-sheets stabilized by hydrophobic interactions and provides a unique experimental signature for systems incorporating this scaffold [1].

Thermal β-Sheet Stability
Reported
Target scaffold: β-sheet content increases with temperature
Canonical β-sheets: typically unfold upon heating
Unique thermal response may support temperature-stable foldamer design.
Far-UV CD and FT-IR; hydrophobic stabilization proposed.
Thermal stability β-sheet thermodynamics Hydrophobic interactions

4-[3-(2-Aminoethyl)phenyl]benzoic acid: Application Scenarios


β-Hairpin Engineering & Foldamer Design

4-[3-(2-Aminoethyl)phenyl]benzoic acid serves as a foundational scaffold for designing β-sheet nucleators in aqueous peptide systems. When incorporated as a β-turn mimetic replacing the i+1 and i+2 backbone residues, the 4-carboxy biphenyl framework supports the formation of monomeric β-hairpin-like structures, whereas the ortho-substituted regioisomer fails to induce folding under identical conditions [1]. The scaffold additionally exhibits the unusual property of enhanced β-sheet content at elevated temperatures, a behavior attributed to hydrophobic stabilization [1]. These features make the target compound suitable for engineering thermostable peptide secondary structures, protein–protein interaction mimics, and conformationally constrained bioactive peptides.

Integrin Antagonist Scaffold Optimization

Biphenyl carboxylic acid derivatives incorporating aminoethyl substituents are extensively claimed as integrin antagonist pharmacophores, with patent literature specifically disclosing biphenyl scaffolds as αvβ6 integrin inhibitors [1] and as compounds for the inhibition of integrin-mediated cell attachment and angiogenesis [2]. The para-carboxy substitution geometry of the target compound provides a linear molecular axis suitable for spanning the distance between key integrin recognition subsites, distinguishing it from meta- and ortho-carboxy regioisomers that present the carboxyl pharmacophore in different spatial orientations.

Intramolecular H-Bonded Foldamer Building Blocks

The target compound's 4-carboxy biphenyl framework exhibits a defined conformational bias favoring 15-membered intramolecular hydrogen-bonded ring formation in solution [1]. This property distinguishes it from ortho-carboxy scaffolds that favor 11-membered rings or nonbonded states [1]. This regioisomer-specific hydrogen-bonding pattern provides a predictable structural element for designing foldamers, constrained peptidomimetics, and synthetic receptors where defined intramolecular interactions dictate overall molecular architecture. The 15-membered ring geometry established by the target scaffold represents a distinct conformational signature not recapitulated by other regioisomers.

Hydrophobic Cluster Molecular Recognition Probes

Incorporation of the 4-carboxy biphenyl scaffold into peptides promotes the formation of hydrophobic clusters involving the aromatic ring of the biphenyl moiety and flanking hydrophobic amino acid side chains, as characterized by NMR structural evaluation [1]. This hydrophobic clustering is a prerequisite for β-hairpin folding and is accompanied by significantly slower amide proton/deuterium exchange rates in flanking residues, confirming intramolecular hydrogen bonding [1]. This property positions the target compound as a probe for studying hydrophobic interaction contributions to protein folding, as a scaffold for designing hydrophobic binding site ligands, and as a building block for assembling self-associating peptide systems.

Application
Selection Property
Validation Focus
β-Hairpin Engineering & Foldamer Design
Folding-competent scaffold geometry (4-carboxy)
β-hairpin formation assays (CD, NMR, AUC)
Integrin Antagonist Scaffold Optimization
Para-carboxy linear geometry for integrin binding site spanning
Integrin binding and cell attachment inhibition
Intramolecular H-Bonded Foldamer Building Blocks
15-membered H-bonded ring conformational bias
Conformational analysis (VT-NMR, IR)
Hydrophobic Cluster Molecular Recognition Probes
Hydrophobic cluster formation capability
Amide H/D exchange and hydrophobic interaction analysis

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